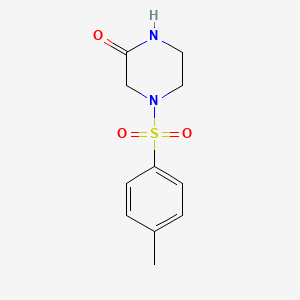

4-Tosylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(14)8-13/h2-5H,6-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMYXRQCPZFYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502034 | |

| Record name | 4-(4-Methylbenzene-1-sulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343323-86-4 | |

| Record name | 4-(4-Methylbenzene-1-sulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tosylpiperazin 2 One and Its Derivatives

Direct Synthetic Routes to 4-Tosylpiperazin-2-one

The most straightforward approach to the synthesis of the parent this compound involves the cyclization of a linear precursor containing the core structural elements. A common and established method is the reaction between N-tosylethylenediamine and an acetyl synthon bearing a leaving group, such as ethyl bromoacetate.

This two-step process begins with the initial N-alkylation of N-tosylethylenediamine with ethyl bromoacetate. The primary amino group of the diamine acts as a nucleophile, displacing the bromide to form the intermediate, ethyl 2-((2-(tosylamino)ethyl)amino)acetate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct. In the subsequent step, the secondary amine of this intermediate undergoes an intramolecular aminolysis reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of the six-membered lactam ring. This thermal or base-catalyzed cyclization yields the final product, this compound.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | N-tosylethylenediamine | Ethyl bromoacetate | N-alkylation | Ethyl 2-((2-(tosylamino)ethyl)amino)acetate |

| 2 | Ethyl 2-((2-(tosylamino)ethyl)amino)acetate | Heat or Base | Intramolecular Cyclization (Lactamization) | This compound |

General Approaches to Substituted this compound Frameworks

Beyond the direct synthesis of the parent compound, a variety of sophisticated methods have been developed to access substituted this compound frameworks, allowing for molecular diversity and the exploration of structure-activity relationships.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy that involves forming the heterocyclic ring from a single, appropriately functionalized linear precursor.

While N-Halosuccinimide (NBS) is a versatile reagent for initiating cyclization reactions through the activation of double bonds, its specific application for the direct synthesis of this compound frameworks from alkenyl precursors is not extensively documented in the literature. In principle, an N-allyl-N'-(2-chloroacetyl)-N'-tosylethylenediamine could undergo a radical or electrophilic cyclization, but specific protocols for this transformation leading to the desired piperazinone are not well-established.

Palladium catalysis offers a mild and efficient method for constructing the piperazinone ring. A notable strategy involves the palladium-catalyzed cyclization of propargyl carbonates with N-tosylated diamines. nih.gov This modular approach allows for the synthesis of highly substituted piperazinones with a high degree of regio- and stereochemical control. nih.govorganic-chemistry.orgnih.gov

The reaction proceeds by coupling two carbons from a propargyl unit with the two nitrogen atoms of the diamine component. nih.gov Under optimized conditions using a palladium catalyst, the reaction of a propargyl carbonate with an N-tosylated diamine, such as N-tosyl-1,2-diaminopropane, proceeds rapidly to afford the corresponding substituted this compound in excellent yield. nih.gov This method is valued for its operational simplicity and tolerance of various functional groups on both coupling partners. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Synthesis of Substituted Piperazinones nih.gov

| Diamine Component | Propargyl Carbonate | Catalyst Loading (mol %) | Product Yield (%) |

| N-Tosylethylenediamine | Propargyl methyl carbonate | 3 | 98 |

| N-Tosyl-1,2-diaminopropane | Propargyl methyl carbonate | 3 | 95 |

| N-Tosylethylenediamine | 1-Phenylpropargyl methyl carbonate | 3 | 92 |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that can be adapted for the synthesis of piperazin-2-one (B30754) scaffolds. mdpi.commdpi.comnih.gov

A plausible MCR strategy for constructing the this compound framework would involve the reaction of N-tosylethylenediamine (acting as the amine component), an aldehyde or ketone, an isocyanide, and a carboxylic acid component like chloroacetic acid. The initial Ugi reaction would form an α-acetamido carboxamide intermediate. This linear precursor contains all the necessary atoms for the subsequent cyclization. An intramolecular nucleophilic substitution, where the terminal secondary amine displaces the chloride, would then lead to the formation of the desired this compound ring system. This one-pot strategy offers a rapid and diversity-oriented route to substituted derivatives. mdpi.com

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis and has been ingeniously applied to the formation of piperazinone rings. A highly effective one-pot method involves a tandem reductive amination-transamidation-cyclization sequence. nih.govorganic-chemistry.orgnih.gov This process is particularly useful for synthesizing piperazin-2-ones that are substituted at various positions.

The strategy begins with the treatment of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. organic-chemistry.org A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), facilitates the formation of an intermediate diamine. organic-chemistry.org This is followed by a spontaneous intramolecular N,N'-acyl transfer, which culminates in the cyclization to the thermodynamically stable piperazin-2-one ring. The efficiency of the reaction can be influenced by the choice of acyl group and the steric properties of the amino ester. organic-chemistry.org This method provides a streamlined route to complex piperazinones from readily available starting materials. organic-chemistry.orgnih.gov

Grignard Reaction Applications

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.orgaroonchande.com Their application in the synthesis of piperazine (B1678402) and piperazinone derivatives often involves their addition to activated pyrazine systems. For instance, the regioselective addition of Grignard reagents to N-acylpyrazinium salts has been shown to produce substituted 1,2-dihydropyrazines in yields ranging from modest to excellent (45–100%). beilstein-journals.orgnih.gov These intermediates can then be converted to substituted Δ5-2-oxopiperazines under acidic conditions, providing a straightforward and efficient route to these valuable compounds. beilstein-journals.orgnih.gov

The reaction of Grignard reagents with pyrazine N-oxides represents another versatile approach. This method allows for the synthesis of a diverse array of heterocycles in high yields. rsc.org Notably, optically active substituted piperazines can be obtained through an asymmetric reaction from pyrazine N-oxides using a chiral ligand such as sparteine. rsc.orgresearchgate.net This stereoselective approach is crucial for the development of chiral drugs and other bioactive molecules.

Key Findings from Grignard Reaction Applications:

| Reactants | Product | Yield | Key Features |

| N-acylpyrazinium salts and Grignard reagents | Substituted 1,2-dihydropyrazines | 45-100% | Regioselective addition beilstein-journals.orgnih.gov |

| Substituted 1,2-dihydropyrazines | Substituted Δ5-2-oxopiperazines | Good | Acid-catalyzed conversion beilstein-journals.orgnih.gov |

| Pyrazine N-oxides and Grignard reagents | Substituted piperazines | High | Versatile synthesis of diverse heterocycles rsc.org |

| Pyrazine N-oxides, Grignard reagents, and sparteine | Optically active substituted piperazines | - | Asymmetric synthesis rsc.orgresearchgate.net |

Kabachnik-Field's Reaction Implementations

The Kabachnik-Fields reaction is a three-component condensation reaction that provides a direct route to α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphonate. organic-chemistry.orgwikipedia.org This reaction is of significant interest in medicinal chemistry as α-aminophosphonates are phosphorus analogs of α-amino acids and often exhibit interesting biological activities. wikipedia.org While the direct synthesis of this compound using this reaction is not extensively documented, the principles of the Kabachnik-Fields reaction can be applied to the synthesis of precursors and derivatives.

The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, depending on the nature of the substrates. nih.govsemanticscholar.org One pathway involves the initial formation of an imine, which then undergoes hydrophosphonylation. wikipedia.org The alternative pathway involves the formation of an α-hydroxyphosphonate intermediate. nih.govsemanticscholar.org The reaction can be catalyzed by both acids and bases and has been adapted for enantioselective synthesis using chiral catalysts. organic-chemistry.org

Synthetic Strategies for N-Tosylpiperazine Precursors and Analogs

The synthesis of N-tosylpiperazine precursors is a critical step in the preparation of this compound and its derivatives. Various strategies have been developed to construct the N-tosylpiperazine core, ranging from the use of specific reagents to one-pot cyclization methods.

N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a versatile reagent used in the synthesis of various complex organic and inorganic structures. lookchem.comsigmaaldrich.com It is particularly useful for the preparation of selectively protected aza-macrocycles. lookchem.comsigmaaldrich.com This reagent can be employed in reactions with primary amines to form N-substituted-N'-tosylpiperazines. The two tosyloxyethyl groups act as leaving groups in a double nucleophilic substitution reaction with the primary amine, leading to the formation of the piperazine ring.

The preparation of aryl sulfonyl piperazine intermediates is a fundamental step in the synthesis of many biologically active compounds. These intermediates can be synthesized through various methods, including the reaction of aryl sulfonyl chlorides with piperazine or its derivatives. For example, novel N-substituted piperazine derivatives containing a sulfonyloxy aniline moiety have been prepared by reacting 4-sulfonyloxy aniline derivatives with chloroacetyl chloride, followed by reaction with N-phenyl piperazine. researchgate.net Another approach involves the use of organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate aryl sulfonyl chlorides in situ, which can then be directly coupled with amines to form sulfonamides. nih.gov

Stereoselective Synthetic Pathways for Chiral 4-Tosylpiperazinones

The development of stereoselective synthetic pathways for chiral 4-tosylpiperazinones is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. Chiral piperazinones are valuable building blocks in asymmetric synthesis.

Furthermore, the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines has been reported, which can serve as precursors to chiral piperazinones. bioorg.org A highly efficient synthesis of a β-vinylserine synthetic equivalent has also been achieved through the stereodirecting effect of an N-toluenesulfonamide in a vinyl Grignard addition to an analogue of Garner's aldehyde, highlighting the utility of the tosyl group in directing stereochemistry. nih.gov

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful method for the synthesis of chiral piperazin-2-ones from unsaturated precursors. A notable advancement in this area is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with high levels of stereoselectivity. dicp.ac.cn

This methodology involves the hydrogenation of various 5,6-disubstituted pyrazin-2-ols in the presence of a chiral palladium catalyst. The reaction typically employs a chiral ligand, such as (R)-f-spiroPhos, and an acid co-catalyst, like p-toluenesulfonic acid monohydrate (TsOH·H₂O), under a high pressure of hydrogen gas. The choice of solvent and reaction temperature is crucial for achieving high conversion, diastereoselectivity, and enantioselectivity. A mixture of dichloromethane (DCM) and benzene has been found to be an effective solvent system. dicp.ac.cn

The reaction proceeds with excellent diastereoselectivities (often greater than 20:1) and good to high enantioselectivities (up to 90% ee). dicp.ac.cn A gram-scale reaction has been demonstrated, highlighting the practical utility of this method for producing chiral piperazin-2-ones in significant quantities. dicp.ac.cn The resulting products can be further functionalized, for instance, by methylation followed by reduction with lithium aluminum hydride (LiAlH₄), to yield chiral piperazines without erosion of optical purity. dicp.ac.cn

The scope of this reaction is broad, accommodating a variety of substituents on the pyrazin-2-ol ring. Both electron-donating and electron-withdrawing groups on the aromatic rings of the substrates are well-tolerated, consistently affording the corresponding chiral piperazin-2-one products in high yields and with high enantiomeric excesses. dicp.ac.cn

| Entry | Substrate | Yield (%) | ee (%) | dr |

|---|---|---|---|---|

| 1 | 5,6-diphenylpyrazin-2-ol | 93 | 90 | >20:1 |

| 2 | 5-(4-methylphenyl)-6-phenylpyrazin-2-ol | 92 | 88 | >20:1 |

| 3 | 5-(4-methoxyphenyl)-6-phenylpyrazin-2-ol | 93 | 89 | >20:1 |

| 4 | 5-(4-fluorophenyl)-6-phenylpyrazin-2-ol | 94 | 86 | >20:1 |

| 5 | 5-(4-chlorophenyl)-6-phenylpyrazin-2-ol | 95 | 84 | >20:1 |

| 6 | 5-(4-bromophenyl)-6-phenylpyrazin-2-ol | 96 | 85 | >20:1 |

| 7 | 5-(3-methylphenyl)-6-phenylpyrazin-2-ol | 91 | 89 | >20:1 |

| 8 | 5-(2-methylphenyl)-6-phenylpyrazin-2-ol | 90 | 87 | >20:1 |

| 9 | 5-(naphthalen-2-yl)-6-phenylpyrazin-2-ol | 92 | 90 | >20:1 |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classic and reliable strategy for controlling stereochemistry in the formation of new chiral centers. nih.gov This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, such as alkylation. Finally, the auxiliary is removed to yield the desired enantiomerically enriched product.

A prominent example of a versatile chiral auxiliary is pseudoephedrine. acs.org Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The enolates of these amides, when generated in the presence of lithium chloride, undergo highly diastereoselective alkylations with a variety of alkyl halides. acs.org This high level of stereocontrol is attributed to the formation of a rigid chelated intermediate that effectively shields one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.

While this methodology has been extensively applied to the synthesis of chiral carboxylic acids, alcohols, aldehydes, and ketones, the principles are directly applicable to the asymmetric synthesis of α-substituted piperazin-2-ones. By attaching a chiral auxiliary like pseudoephedrine to the piperazin-2-one scaffold, diastereoselective alkylation of the α-position can be achieved.

The general process involves:

Acylation: The chiral auxiliary, such as (1R,2R)- or (1S,2S)-pseudoephedrine, is coupled to a suitable carboxylic acid precursor of the piperazin-2-one.

Diastereoselective Alkylation: The resulting amide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) to introduce a new substituent at the α-position with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to afford the enantiomerically enriched α-substituted piperazin-2-one derivative.

The effectiveness of this approach is demonstrated by the high diastereomeric ratios achieved in the alkylation of pseudoephedrine amides with various electrophiles.

| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | CH₃I | α-methyl amide | 95 | >99:1 |

| 2 | CH₃CH₂I | α-ethyl amide | 93 | >99:1 |

| 3 | CH₂(CH₂)₅CH₃I | α-heptyl amide | 90 | >99:1 |

| 4 | (CH₃)₂CHI | α-isopropyl amide | 88 | >99:1 |

| 5 | Allyl-Br | α-allyl amide | 92 | >99:1 |

| 6 | Benzyl-Br | α-benzyl amide | 94 | >99:1 |

Spectroscopic Characterization of 4 Tosylpiperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. In 4-Tosylpiperazin-2-one, distinct signals are expected for the protons of the piperazinone ring, the tosyl group's aromatic ring, and the methyl group of the tosyl moiety.

The protons on the piperazinone ring are expected to appear as multiplets due to spin-spin coupling with adjacent non-equivalent protons. The protons on the carbon adjacent to the nitrogen of the tosyl group are expected to be deshielded and appear at a lower field compared to those adjacent to the carbonyl group. The aromatic protons of the tosyl group typically appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene ring. The methyl protons of the tosyl group will appear as a singlet in the upfield region.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazinone Ring CH₂ (adjacent to N-Ts) | 3.5 - 3.8 | Multiplet |

| Piperazinone Ring CH₂ (adjacent to C=O) | 3.2 - 3.5 | Multiplet |

| Piperazinone Ring CH₂ | 3.0 - 3.3 | Multiplet |

| Aromatic CH (Tosyl group) | 7.6 - 7.8 | Doublet |

| Aromatic CH (Tosyl group) | 7.3 - 7.5 | Doublet |

| Methyl CH₃ (Tosyl group) | 2.4 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. researchgate.netoregonstate.edu Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

In this compound, the carbonyl carbon of the piperazinone ring is expected to have the largest chemical shift, appearing significantly downfield. The carbons of the piperazinone ring will resonate in the aliphatic region, with their specific shifts influenced by the neighboring nitrogen and carbonyl functionalities. The aromatic carbons of the tosyl group will appear in the aromatic region, with the carbon attached to the sulfur atom having a distinct chemical shift from the protonated aromatic carbons. The methyl carbon of the tosyl group will appear at the highest field (lowest ppm value).

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165 - 175 |

| Aromatic C (Tosyl, S-C) | 140 - 145 |

| Aromatic C (Tosyl, C-CH₃) | 130 - 135 |

| Aromatic CH (Tosyl) | 128 - 130 |

| Aromatic CH (Tosyl) | 125 - 128 |

| Piperazinone Ring CH₂ (adjacent to N-Ts) | 45 - 55 |

| Piperazinone Ring CH₂ | 40 - 50 |

| Methyl CH₃ (Tosyl group) | 20 - 25 |

Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR Spectroscopy

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (carbons not attached to any hydrogens) are not observed in a DEPT-135 spectrum.

For this compound, the DEPT-135 spectrum would show positive signals for the aromatic CH carbons and the methyl (CH₃) carbon of the tosyl group. The methylene (CH₂) carbons of the piperazinone ring would appear as negative signals. The quaternary carbons, including the carbonyl carbon and the two non-protonated aromatic carbons of the tosyl group, would be absent from the spectrum. This technique is invaluable for confirming the assignments made in the broadband-decoupled ¹³C NMR spectrum.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for elucidating complex molecular structures. chemrxiv.orgnih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons. For this compound, COSY would be used to confirm the connectivity of the protons within the piperazinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached. Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is extremely useful for definitively assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. For this compound, HSQC would link the proton signals of the piperazinone ring and the tosyl group to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band in the carbonyl stretching region would confirm the lactam (cyclic amide) group. The sulfonyl group of the tosyl moiety would also show characteristic stretching vibrations. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, would also be present. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1650 - 1690 (strong) |

| Sulfonyl S=O | Asymmetric Stretch | 1340 - 1370 (strong) |

| Sulfonyl S=O | Symmetric Stretch | 1150 - 1180 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium) |

| Aliphatic C-H | Stretch | 2850 - 3000 (medium) |

| C-N | Stretch | 1000 - 1250 (medium) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Key vibrational modes expected in the FT-Raman spectrum of this compound include:

Sulfonyl Group (SO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the S=O bonds in the tosyl group typically appear in the regions of 1160-1180 cm⁻¹ and 1350-1380 cm⁻¹, respectively.

Aromatic Ring Vibrations: The benzene ring of the tosyl group will show several characteristic bands. C-C stretching vibrations within the ring are expected around 1600 cm⁻¹ and 1490 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹.

Piperazin-2-one (B30754) Ring Vibrations: The cyclic amide (lactam) structure will have a distinct C=O stretching vibration, usually found in the range of 1650-1680 cm⁻¹. The C-N stretching vibrations of the piperazine (B1678402) ring are expected in the 1000-1200 cm⁻¹ region.

Aliphatic C-H Vibrations: The methylene (-CH₂-) groups of the piperazine ring will exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ range and bending vibrations around 1450 cm⁻¹.

A hypothetical data table summarizing the expected FT-Raman shifts for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2950, ~2850 |

| Amide C=O Stretch | ~1670 |

| Aromatic C=C Stretch | ~1600, ~1490 |

| Sulfonyl S=O Asymmetric Stretch | ~1360 |

| Aliphatic C-H Bend | ~1450 |

| Sulfonyl S=O Symmetric Stretch | ~1170 |

| C-N Stretch | ~1100 |

| S-N Stretch | ~900 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₁H₁₄N₂O₃S), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 271.08.

Fragmentation of the parent ion can be induced to provide structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C (aryl) bond. For this compound, characteristic fragment ions would be expected from the loss of the tosyl group or parts of the piperazinone ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.

For the protonated molecule of this compound, [C₁₁H₁₅N₂O₃S]⁺, the theoretical exact mass can be calculated. This experimental value from HRMS would be compared to the theoretical value to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₁H₁₅N₂O₃S]⁺ ([M+H]⁺) | 271.0799 |

| [C₁₁H₁₄N₂O₃SNa]⁺ ([M+Na]⁺) | 293.0618 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing the purity of a sample of this compound and for studying its behavior in a mixture, such as in reaction monitoring or metabolic studies.

In an LC-MS analysis, a solution of the compound is injected into an LC column, where it is separated from impurities. The eluent from the column is then introduced into the mass spectrometer. The retention time (the time it takes for the compound to pass through the column) is a characteristic property of the molecule under specific chromatographic conditions. The mass spectrometer provides the m/z value, confirming the identity of the peak.

A typical LC-MS analysis of this compound would report its retention time and the mass spectrum of the corresponding peak, which should show the expected [M+H]⁺ ion.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the tosyl group. The benzene ring is the primary chromophore. Aromatic systems typically exhibit two main absorption bands:

An intense band at shorter wavelengths (around 200-230 nm) corresponding to a π → π* transition.

A less intense, fine-structured band at longer wavelengths (around 260-280 nm), also from a π → π* transition, often referred to as the benzenoid band.

The presence of the sulfonyl group and the piperazinone moiety can cause slight shifts in the position and intensity of these absorption maxima (λmax). The solvent used for the analysis can also influence the spectrum.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol (B129727) | ~225, ~265 | Data not available |

| Acetonitrile | ~223, ~264 | Data not available |

Fluorescence Spectroscopy and Luminescence Characteristics

There is a notable absence of specific studies detailing the fluorescence and luminescence characteristics of this compound in the available scientific literature. While research into the photophysical properties of various heterocyclic compounds is extensive, data pertaining to the intrinsic emission and excitation spectra, quantum yields, and luminescent lifetimes of this compound and its direct derivatives are not widely reported. General studies on broader classes of piperazine-containing molecules have occasionally reported fluorescent properties, but these are not specific enough to be extrapolated to the title compound. Therefore, a detailed analysis of the fluorescence spectroscopy of this compound is not possible at this time.

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Crystal System and Space Group

The crystal systems and space groups for derivatives of 4-tosylpiperazine have been determined through single-crystal X-ray diffraction. For instance, the derivative 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine crystallizes in the triclinic crystal system with the space group P-1 nih.gov. Another related compound, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, has been reported to crystallize in the monoclinic system with a P21/c space group. These findings suggest that the introduction of different substituents on the piperazine ring can influence the resulting crystal lattice.

| Compound | Crystal System | Space Group | Reference |

| 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine | Triclinic | P-1 | nih.gov |

| (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone | Monoclinic | P21/c |

Analysis of Molecular Conformation, Including Piperazine Ring Conformation

A consistent feature observed in the crystal structures of N-tosylpiperazine derivatives is the adoption of a chair conformation by the piperazine ring nih.govnih.gov. This conformation is the most stable arrangement for a six-membered saturated heterocyclic ring, as it minimizes steric strain. The specific puckering parameters and the orientation of the substituents on the piperazine ring can vary depending on the nature of the substituents and the forces involved in the crystal packing.

| Compound | Dihedral Angle 1 (Plane) | Angle (°) | Dihedral Angle 2 (Plane) | Angle (°) | Reference |

| 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine | Piperazine ring mean plane & Tosyl ring | 74.52(3) | Piperazine ring mean plane & Trifluoromethylphenyl ring | 68.30(2) | nih.gov |

Polymorphism and Solid-State Association Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While there are no specific reports on the polymorphism of this compound, studies on related compounds suggest its possibility. For example, a new polymorphic form of N-tosylbis(2-(tosyloxy)ethyl)amine has been identified, highlighting that variations in crystallization conditions can lead to different packing arrangements for tosyl-containing compounds researchgate.net. The solid-state association in N-alkyl-N′-tosylpiperazines is influenced by the nature of the N-substituents, with different synthons like C-H...O and C-H...N interactions dictating the molecular packing researchgate.net. These findings underscore the potential for polymorphic behavior in this compound and the importance of screening for different solid-state forms.

Chemical Reactivity and Synthetic Transformations of 4 Tosylpiperazin 2 One

Reactivity of the Piperazinone Ring System

The piperazinone core of 4-Tosylpiperazin-2-one contains several reactive sites. The N1 nitrogen, the C2 carbonyl group, and the ring structure itself can all participate in various chemical reactions. The presence of the electron-withdrawing tosyl group at the N4 position significantly influences the reactivity of the entire ring system, particularly by modifying the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

Electrophilic and Nucleophilic Substitutions on the Nitrogen Atoms

The piperazinone ring in this compound possesses two nitrogen atoms, N1 and N4. The N4 nitrogen is part of a sulfonamide and is already substituted with the tosyl group, rendering it non-nucleophilic. In contrast, the N1 nitrogen is part of a lactam and behaves as a secondary amine, making it the primary site for substitution reactions. This nitrogen can be deprotonated by a suitable base to form an amide anion, which then acts as a nucleophile, readily reacting with a range of electrophiles.

Common transformations at the N1 position include:

N-Alkylation: The introduction of alkyl groups at the N1 position is a common modification. This is typically achieved by deprotonating the nitrogen with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction proceeds via a standard SN2 mechanism. nih.gov A photoredox-based method using copper catalysis also offers a modern alternative for coupling with various alkyl bromides at room temperature. nih.gov

N-Acylation: Acyl groups can be introduced at the N1 position by reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. derpharmachemica.com This reaction forms an N-acylpiperazinone, effectively creating an imide structure. For less reactive systems, stronger bases or activating agents like DMAP (4-Dimethylaminopyridine) may be employed. reddit.com

N-Arylation: The formation of a carbon-nitrogen bond between the N1 atom and an aryl group can be accomplished using metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are powerful methods for this transformation, reacting the piperazinone with an aryl halide. nih.govbeilstein-journals.orgresearchgate.net These reactions generally require a palladium or copper catalyst, a suitable ligand, and a base. nih.govbeilstein-journals.org

Mitsunobu Reaction: This reaction allows for the alkylation of the N1 nitrogen with a primary or secondary alcohol under mild conditions. missouri.eduorganic-chemistry.org The process uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the N1 nitrogen. missouri.eduorganic-chemistry.orgwikipedia.org

| Transformation | Electrophile/Reagent | Conditions | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH) in THF or DMF | 1-Alkyl-4-tosylpiperazin-2-one |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N) in CH₂Cl₂ | 1-Acyl-4-tosylpiperazin-2-one |

| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, Ligand, Base | 1-Aryl-4-tosylpiperazin-2-one |

| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DEAD/DIAD in THF | 1-Alkyl-4-tosylpiperazin-2-one |

Modifications at the Carbonyl Group

The carbonyl group (C=O) at the C2 position is a key functional group that behaves as an electrophile. It can undergo nucleophilic addition reactions, leading to a variety of structural modifications.

Reduction to Alcohol: The lactam carbonyl can be reduced to a secondary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as lactams are less reactive than ketones or aldehydes. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides unless special conditions or activators are used. youtube.compharmaguideline.comreddit.com The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by an acidic or aqueous workup to protonate the resulting alkoxide.

Reduction to Methylene (B1212753) Group: The complete removal of the carbonyl oxygen to form a methylene group (CH₂) can be achieved under harsh conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures, is a suitable method. pharmaguideline.comwikipedia.orgbyjus.commasterorganicchemistry.com The basic conditions of the Wolff-Kishner reaction are compatible with the acid-sensitive tosyl group.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group. masterorganicchemistry.comorganic-chemistry.org This reaction typically forms a hemiaminal intermediate which, upon workup, can lead to ring-opening or other rearrangements, as the initial tetrahedral adduct is often unstable. The outcome is highly dependent on the substrate and reaction conditions. researchgate.net

| Transformation | Reagent(s) | Conditions | Product Type |

| Carbonyl Reduction (to Alcohol) | 1. LiAlH₄ | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | 4-Tosylpiperazin-2-ol |

| Carbonyl Reduction (to Methylene) | 1. H₂NNH₂ 2. KOH | 1. Formation of hydrazone 2. High temp. (e.g., in ethylene (B1197577) glycol) | 4-Tosylpiperazine |

| Grignard Addition | 1. R-MgX | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | Hemiaminal / Ring-Opened Product |

Ring-Opening and Ring-Contraction Reactions

The piperazinone ring is generally stable under many reaction conditions. However, under specific circumstances, it can undergo cleavage or rearrangement.

Ring-Opening Reactions: The amide bond within the lactam ring can be cleaved by hydrolysis under strong acidic or basic conditions, although this often requires forcing conditions. More targeted ring-opening can be achieved through reductive pathways. For instance, treatment with a very strong reducing agent like LiAlH₄ can not only reduce the carbonyl but can also lead to the cleavage of the C2-N1 bond, resulting in an amino alcohol derivative after workup. Nucleophilic attack at the C2 carbonyl by potent nucleophiles can also initiate ring-opening, particularly if the resulting intermediate can be stabilized. nih.govmdpi.com

Ring-Contraction Reactions: While less common for piperazinones compared to other saturated heterocycles, ring-contraction reactions are a possibility. Photochemical methods, such as those involving a Norrish-type reaction, have been used to contract α-acylated piperidines to cyclopentanes. nih.govnih.gov A similar strategy could theoretically be applied to a 1-acyl-4-tosylpiperazin-2-one derivative, where irradiation could induce a 1,5-hydrogen atom transfer followed by fragmentation and recyclization to form a five-membered pyrrolidinone ring. escholarship.org Such transformations, however, are highly specialized and have not been widely reported for this specific ring system.

Transformations Involving the Tosyl Group

The tosyl group is often employed as a protecting group for the N4 nitrogen due to its stability and its ability to activate adjacent positions. However, the tosyl group itself can be removed or modified.

Deprotection Strategies

The removal of the tosyl group is a crucial step when the free secondary amine at the N4 position is desired. Several methods are available for this deprotection.

Acidic Cleavage: Strong acidic conditions can cleave the sulfur-nitrogen bond. Commonly used reagents include hydrobromic acid (HBr) in acetic acid or concentrated sulfuric acid (H₂SO₄), often at elevated temperatures.

Reductive Cleavage: Reductive methods are also effective and can be milder than harsh acidic conditions. Reagents such as sodium naphthalenide, sodium amalgam, or magnesium in methanol (B129727) can reductively cleave the N-S bond to liberate the free amine.

| Deprotection Method | Reagent(s) | Conditions | Product |

| Acidic Cleavage | 33% HBr in Acetic Acid | Heating | Piperazin-2-one (B30754) hydrobromide salt |

| Acidic Cleavage | conc. H₂SO₄ | Heating | Piperazin-2-one sulfate (B86663) salt |

| Reductive Cleavage | Magnesium, Methanol | Reflux | Piperazin-2-one |

| Reductive Cleavage | Sodium Naphthalenide | THF, low temperature | Piperazin-2-one |

Modifications and Derivatizations

While less common than deprotection, the tosyl group itself can be chemically modified. The aromatic ring of the p-toluenesulfonyl group is electron-deficient due to the strong electron-withdrawing effect of the sulfonyl moiety. This deactivation makes it resistant to electrophilic aromatic substitution.

However, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , especially if there are additional activating groups or a suitable leaving group on the aromatic ring (ortho or para to the sulfonyl group). wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com For the standard p-toluenesulfonyl group, such reactions are difficult as there is no leaving group other than a hydride ion, which is extremely poor. If the tosyl group were replaced with, for example, a 2,4-dinitrophenylsulfonyl group, SNAr reactions with various nucleophiles would become feasible. nih.gov Without such modifications, transformations on the tosyl group of this compound are generally not synthetically useful.

Regioselectivity and Stereoselectivity in Chemical Reactions

The chemical behavior of this compound is characterized by the presence of multiple reactive sites, leading to important considerations of regioselectivity and stereoselectivity in its synthetic transformations. The electron-withdrawing nature of the tosyl group at the N-4 position significantly influences the reactivity of the entire molecule, particularly the acidity of the N-1 proton and the susceptibility of the carbonyl group to nucleophilic attack.

Regioselectivity

Regioselectivity describes the preference for a chemical reaction to occur at one position over another. masterorganicchemistry.com In the context of this compound and its derivatives, this is most relevant in reactions such as alkylation and acylation. The piperazin-2-one ring possesses two primary sites for deprotonation: the nitrogen at position 1 (N-1) and the carbon at position 3 (C-3), adjacent to the carbonyl group.

Deprotonation with a suitable base generates an ambident nucleophile, an anion that can react at two different sites. The reaction outcome is highly dependent on the reaction conditions.

N-Alkylation: The proton on the N-1 amide is acidic and can be readily removed by a base. The resulting amide anion can then react with an electrophile, such as an alkyl halide, leading to N-1 substituted products. This is often the kinetically favored pathway.

C-Alkylation: Under stronger basic conditions, the α-proton at the C-3 position can be removed to form an enolate. This enolate can then react with electrophiles at the C-3 position. The tosyl group at N-4 influences the stability and reactivity of this enolate. nih.gov

The choice of base, solvent, temperature, and the nature of the electrophile are critical in directing the regioselectivity of these reactions. For instance, modified Jocic-type reactions have been utilized for the regioselective transformation of certain precursors into 1-substituted piperazinones. researchgate.netsigmaaldrich.com The regioselectivity in such reactions can be controlled by electronic factors, where the reaction proceeds through the electronically and energetically predominant tautomeric form. mdpi.com

Stereoselectivity

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. chemistrysteps.com This is a crucial aspect of synthesis, especially in medicinal chemistry where different enantiomers or diastereomers of a molecule can have vastly different biological activities. The piperazin-2-one scaffold is a key component in many asymmetric syntheses. dicp.ac.cn

One of the most powerful methods for achieving high stereoselectivity is through catalytic asymmetric reactions. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) has been successfully applied to piperazin-2-one substrates to generate chiral α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess (ee). nih.govnih.gov In these reactions, a chiral ligand coordinated to the palladium catalyst creates a chiral environment that directs the approach of the nucleophile to the allylic substrate, resulting in the preferential formation of one enantiomer. nih.gov

The data below illustrates the stereoselectivity achieved in the palladium-catalyzed asymmetric allylic alkylation of a piperazin-2-one derivative.

| Entry | N(4)-Protecting Group | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1 | Benzoyl (Bz) | Good | Low | nih.gov |

| 2 | Benzyl (Bn) | Good | Good | nih.gov |

| 3 | 4-Methoxybenzyl (PMB) | Good | Good | nih.gov |

This table summarizes the effect of the N(4)-protecting group on the yield and enantioselectivity of the palladium-catalyzed asymmetric allylic alkylation of a piperazin-2-one substrate. The results indicate that an sp³-hybridized alkyl protecting group at the N-4 position is beneficial for achieving high enantioselectivity compared to an sp²-hybridized acyl group. nih.gov

Furthermore, the piperazin-2-one ring itself can be employed as a chiral auxiliary. wikipedia.orgscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed.

Mechanisms of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling their outcomes, particularly their regioselectivity and stereoselectivity.

Mechanism of Alkylation (Regioselectivity)

The alkylation of the this compound scaffold proceeds via the formation of an anionic intermediate. The regioselectivity is dictated by the site of deprotonation and the subsequent nucleophilic attack.

Deprotonation: A base abstracts a proton from either the N-1 position or the C-3 position.

N-Deprotonation: Abstraction of the amide proton at N-1 is generally faster and requires a milder base, leading to an amide anion.

C-Deprotonation: Abstraction of the α-carbon proton at C-3 requires a stronger base and leads to the formation of an enolate. The negative charge in the enolate is delocalized onto the carbonyl oxygen.

Nucleophilic Attack: The resulting anion attacks an electrophile (e.g., an alkyl halide).

Reaction at the nitrogen atom of the amide anion yields the N-alkylated product.

Reaction at the C-3 carbon of the enolate yields the C-alkylated product.

The competition between these two pathways is influenced by factors that stabilize one intermediate over the other or affect the transition states of the nucleophilic attack. The electron-withdrawing tosyl group at N-4 increases the acidity of both the N-1 and C-3 protons compared to an unprotected piperazinone.

Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation (Stereoselectivity)

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for forming chiral centers. The generally accepted mechanism involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic acetate) to form a π-allyl-Pd(II) complex. The leaving group from the allylic substrate is displaced.

Enolate Formation: In a separate step, a base deprotonates the piperazin-2-one at the C-3 position to form the corresponding enolate nucleophile.

Nucleophilic Attack (Enantioselective Step): The piperazinone enolate attacks one of the terminal carbons of the π-allyl ligand. The stereochemical outcome is determined at this stage. A chiral ligand, bound to the palladium center, creates a sterically and electronically asymmetric environment around the π-allyl complex. This directs the nucleophilic attack to one face of the π-allyl system preferentially, leading to the formation of one enantiomer of the product in excess. nih.govyoutube.com

Reductive Elimination: The new C-C bond is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The high degree of stereoselectivity observed in these reactions is a direct consequence of the catalyst-ligand complex controlling the geometry of the transition state during the nucleophilic attack. nih.gov The structure of the substrate, including the protecting group on the N-4 nitrogen, can also significantly influence the enantioselectivity by affecting the stability and reactivity of the enolate intermediate. nih.gov

Derivatives of 4 Tosylpiperazin 2 One

Design Principles for Novel Tosylpiperazinone Derivatives

The fundamental design principle for creating new derivatives of 4-tosylpiperazin-2-one revolves around the concept of molecular hybridization. This strategy involves combining the tosylpiperazine core, a known pharmacophore, with other biologically active moieties to generate hybrid molecules with potentially synergistic or novel therapeutic effects. The goal is to target specific biological pathways or entities more effectively.

For instance, the piperazine (B1678402) ring is a common feature in many approved drugs, recognized for its role in interacting with biological targets and improving physicochemical properties. hilarispublisher.comresearchgate.net The sulfonamide group is also a critical component in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. hilarispublisher.com By strategically functionalizing the piperazine ring with other scaffolds known for specific activities, chemists can design derivatives for a variety of applications.

Examples of this principle include:

Targeting Specific Enzymes: A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were designed to specifically target and inhibit carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes. nih.govnih.gov

Combating Drug Resistance: Quinolone-piperazine hybrids have been developed with the aim of creating new antibiotics effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. nih.gov

Creating Novel Antimicrobials: The conjugation of piperazine with phthalimide has been explored to develop new agents against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

This modular approach allows for the systematic exploration of structure-activity relationships (SAR), where different substituents and linked scaffolds can be varied to optimize potency and selectivity for a desired biological target.

Synthesis and Characterization of Specific Derivative Classes

A novel series of 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids has been synthesized using an eco-friendly, ultrasonic-assisted approach. nih.gov The synthesis begins with the preparation of the precursor, 1-tosyl piperazine, by treating anhydrous piperazine with p-toluenesulfonyl chloride. nih.gov This intermediate is then reacted with various N-phenyl acetamides and carbon disulfide to yield the final dithiocarbamate derivatives. nih.govsemanticscholar.org

The resulting hybrid molecules were characterized through spectral analysis and evaluated for their biological activities, particularly as inhibitors of bacterial tyrosinase. nih.gov Several of the synthesized compounds demonstrated excellent tyrosinase inhibition efficacy, with IC50 values superior to the reference standard, kojic acid. nih.gov

| Compound | Substituent | Tyrosinase Inhibition IC50 (µM) nih.gov |

| 4b | 2-chlorophenyl | 8.01 ± 0.11 |

| 4c | 3-chlorophenyl | 8.1 ± 0.30 |

| 4d | 4-chlorophenyl | 6.88 ± 0.11 |

| 4g | 4-bromophenyl | 7.24 ± 0.15 |

| Kojic Acid | Reference | 30.34 ± 0.75 |

Researchers have synthesized a novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates designed as inhibitors for various carbonic anhydrase (CA) isoforms. nih.govnih.gov The synthesis involves a multi-step process culminating in the coupling of an imidazo[2,1-b]thiazole moiety with a sulfonyl piperazine fragment. researchgate.netresearchgate.net

All synthesized compounds were fully characterized using spectral techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov The evaluation of these derivatives against four human (h) CA isoforms (hCA I, II, IX, and XII) revealed selective activity. nih.gov Most of the compounds were inactive against hCA I, IX, and XII but showed inhibitory activity against the cytosolic isoform hCA II, with inhibition constants (Kᵢ) in the micromolar range. nih.govnih.gov

| Compound | hCA II Inhibition (Kᵢ µM) nih.gov |

| 9ae | 57.7 |

| 9bb | 67.9 |

| 9ca | 65.4 |

| 9cc | 60.9 |

| 9cd | 59.8 |

| 9ce | 62.5 |

| 9da | 63.2 |

| 9dc | 66.7 |

Piperazine-based phthalimide derivatives represent another class of compounds synthesized for potential therapeutic applications. researchgate.net The synthesis typically involves the reaction of phthalic anhydride with a piperazine-containing amine to form the core structure, which can be further functionalized. researchgate.net A series of these derivatives were synthesized and extensively characterized using methods such as LC-MS, ¹H-NMR, ¹³C-NMR, and FT-IR. researchgate.net

These compounds have been investigated for their antimicrobial properties. One study focused on their activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. researchgate.net Another investigation synthesized twelve novel phthalimide-piperazine analogs and evaluated their efficacy against Plasmodium falciparum, the parasite responsible for malaria. thesciencein.orgthesciencein.org Two of these compounds showed significant inhibitory activity in the low micromolar range without cytotoxicity to human cell lines. thesciencein.org

| Compound | Target Organism | Biological Activity (IC50) thesciencein.org |

| 6d | Plasmodium falciparum | 1.20 µM |

| 8a | Plasmodium falciparum | 1.66 µM |

To address the challenge of drug-resistant tuberculosis, a series of 2,4,6-substituted quinoline-piperazine hybrids have been designed and synthesized. nih.gov The synthetic route involves reacting a TFA salt of a quinoline-conjugated piperazine derivative with various sulfonyl chlorides or acid chlorides to yield the corresponding sulfonamides and amides. nih.gov

The resulting hybrid compounds were evaluated for their in vitro antibacterial activity against susceptible and resistant bacteria, as well as for their antituberculosis activity against non-virulent, virulent, and multidrug-resistant (MDR) pathogens. nih.gov Two compounds, in particular, displayed significant inhibitory activity against all tested TB strains, with minimum inhibitory concentrations (MIC) that were more effective than some first and second-line TB drugs. nih.govrsc.org

| Compound | Lowest MIC against TB Strains (µM) nih.govrsc.org |

| 10g | 0.07 |

| 11e | 1.1 |

A broad class of derivatives has been developed by creating new sulfonamide and amide linkages with a piperazine core. hilarispublisher.com The synthesis of these compounds generally involves the reaction of a piperazine-containing intermediate with various alkyl or aryl sulfonyl chlorides and acid chlorides in the presence of a base like triethylamine (B128534). hilarispublisher.comresearchgate.net

These derivatives often incorporate other heterocyclic systems to enhance biological activity. For example, new sulfonamide and amide derivatives containing both a piperazine ring and an imidazo[1,2-b]pyridazine moiety have been synthesized and characterized by elemental analysis, ¹H NMR, and LCMS. hilarispublisher.comresearchgate.net These compounds were subsequently screened for a range of biological activities, including antimicrobial and antimalarial properties. hilarispublisher.com Another study synthesized a series of benzenesulfonamide derivatives that included a 4-N-substituted piperazine fragment and a ureido linker, which were tested as inhibitors of carbonic anhydrase isoforms. nih.gov

The characterization of these compounds confirms the successful coupling of the piperazine core with the desired sulfonyl or acyl group. For example, ¹H-NMR spectra for imidazo[1,2-b]pyridazine derivatives show characteristic signals for the imidazo and pyridazine protons, as well as the protons of the piperazine ring. hilarispublisher.com

Oxazolidinone-Piperazine Conjugates

Oxazolidinone-piperazine conjugates represent a significant class of compounds in medicinal chemistry, primarily investigated for their antibacterial properties. These molecules typically combine the structural features of an oxazolidinone ring, a known pharmacophore for antibacterial activity, with a piperazine linker. This combination has been explored to develop new agents active against resistant bacterial strains.

Research has focused on the synthesis and evaluation of various arylpiperazinyl oxazolidinone derivatives. In one area of study, modifications were made to the N-substituents of the piperazine ring, introducing moieties such as methylene (B1212753) O-linked heterocycles, thioamides, dithiocarbamates, thioureas, and thiocarbamates. The resulting compounds were tested for their in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. While many of these derivatives showed potent in vitro antibacterial activity, this potency did not always translate to in vivo efficacy when compared to established drugs like linezolid.

Another avenue of investigation involves the preparation of piperazinyl oxazolidinones where the distal nitrogen of the piperazine is substituted with a six-membered heteroaromatic ring, such as pyridine, pyridazine, or pyrimidine. Several compounds within these series have demonstrated significant in vitro activity against key gram-positive pathogens, with some exhibiting in vivo potency comparable to linezolid against S. aureus.

The general synthetic approach to these conjugates often involves multi-step sequences. A common strategy is the reaction of a suitably substituted piperazine with an oxazolidinone precursor. For instance, N-aryl oxazolidinones can be synthesized through the sequential intramolecular cyclization of amino alcohol carbamates, followed by a copper-catalyzed cross-coupling with an aryl iodide.

The table below summarizes key findings related to the antibacterial activity of these conjugates.

| Derivative Class | Target Pathogens | Key Findings |

| Arylpiperazinyl oxazolidinones with diverse N-substituents | MRSA, VRE | Potent in vitro activity, but generally less active in vivo compared to linezolid. |

| Piperazinyl oxazolidinones with heteroaromatic substituents | Gram-positive pathogens (S. aureus) | Several derivatives showed in vivo potency comparable to linezolid. |

N-Heteroalkyl-N'-tosylpiperazines

The synthesis of N-heteroalkyl-N'-tosylpiperazines has been advanced by the development of a practical one-step cyclization method. nih.govacs.org This approach offers significant advantages over traditional multi-step processes, which often require harsh reaction conditions and protective group chemistry. acs.orgrsc.org The newer method utilizes commercially available amines and tosylbis(2-(tosyloxy)ethyl)amine to produce a range of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines in moderate to high yields under mild conditions. acs.org

This one-step protocol is noted for its operational simplicity and broad substrate scope, making it applicable to the synthesis of diverse piperazine derivatives for potential use in pharmaceuticals and natural products. acs.org The reaction proceeds via an aliphatic nucleophilic substitution (SN) mechanism, and density functional theory (DFT) calculations have confirmed the kinetic favorability of forming the six-membered piperazine ring. acs.org

The versatility of this method is demonstrated by its successful application with various types of amines as starting materials:

Diamines

Hydroxyl-derived amines

Aromatic amines

Alkylamines

Amino acid esters

This efficient synthesis provides a reliable and scalable solution for creating a library of N-heteroalkyl-N'-tosylpiperazines, which are valuable intermediates in organic and medicinal chemistry. nih.gov

Halogenated 1-Tosylpiperazin-2-ones (e.g., 6-Halomethyl-substituted)

Specific literature detailing the direct synthesis of 6-halomethyl-substituted 1-tosylpiperazin-2-ones is limited in the reviewed scientific databases. However, general synthetic strategies for producing carbon-substituted piperazin-2-ones provide a foundation for how such halogenated derivatives could potentially be synthesized. The introduction of substituents at the carbon atoms of the piperazine ring is a key strategy for expanding the chemical diversity of this scaffold beyond simple N-substitution. nih.gov

One established approach involves the transformation of chiral amino acids into 6-substituted piperazine-2-acetic acid esters. nih.gov This multi-step synthesis yields diastereomeric mixtures that can be separated to provide access to enantiomerically pure cis and trans isomers. nih.gov Although not directly producing a halomethyl group, this method demonstrates a viable pathway to C6-substituted piperazinone cores. Further chemical modification of the substituent introduced at the C6 position could potentially lead to the desired halomethyl derivative.

Catalytic asymmetric synthesis represents another powerful tool for creating chiral piperazin-2-ones. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. Asymmetric allylation has also been used to synthesize α-tertiary piperazin-2-ones. These methods provide access to a variety of substituted piperazinone scaffolds that could serve as precursors for halogenation reactions.

While direct methods for the synthesis of 6-halomethyl-1-tosylpiperazin-2-ones are not explicitly detailed, the existing literature on the synthesis of C-substituted piperazinones suggests that a multi-step approach, likely starting from a chiral precursor and involving subsequent functional group manipulation, would be a plausible route.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of piperazine derivatives. These studies systematically alter the chemical structure of a lead compound and evaluate the effect of these changes on its pharmacological properties.

For a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with narcotic agonist and antagonist activity, SAR studies revealed significant enantioselectivity. The S-(+) enantiomers of several compounds displayed potent analgesic activity, in some cases over 100 times more potent than morphine. bohrium.com In contrast, the R-(-) enantiomers of certain derivatives exhibited narcotic antagonist activity. bohrium.com This highlights the critical role of stereochemistry in determining the pharmacological profile of these piperazine derivatives.

In the context of antibacterial oxazolidinone-piperazine agents, SAR studies have guided the modification of the piperazine moiety to enhance potency. For example, substituting the distal nitrogen of the piperazine ring with various six-membered heteroaromatic rings led to the discovery of compounds with in vivo potency against S. aureus comparable to that of linezolid.

A review of various piperazine-containing drugs highlights that the two nitrogen atoms in the piperazine ring provide opportunities for modification, which can influence properties like water solubility, oral bioavailability, and target affinity. The structural rigidity of the piperazine ring also plays a role in how the molecule interacts with its biological target.

The table below summarizes some general SAR findings for piperazine derivatives.

| Structural Modification | Impact on Activity | Example Class |

| Stereochemistry at C-substituted positions | Can determine agonist vs. antagonist activity | 1-Substituted 4-(1,2-diphenylethyl)piperazines bohrium.com |

| Substitution on the distal piperazine nitrogen | Influences in vivo potency | Piperazinyl oxazolidinones |

| Overall hydrophobicity and steric factors | Important for activity | Anti-HIV RT piperazine analogues |

| Nature of aryl substituents | Electron-rich aromatics may be preferred | 4-Azaindole-2-piperidine derivatives |

Conformational Analysis and Molecular Flexibility of Derivatives

The conformational preferences of piperazine derivatives play a significant role in their biological activity by dictating how they fit into the binding sites of their target macromolecules. Conformational analysis studies aim to determine the most stable three-dimensional arrangements of these molecules.

For 2-substituted piperazines, studies have shown that the axial conformation is generally preferred for 1-acyl and 1-aryl derivatives. acs.org In the case of ether-linked substituents, this axial preference can be further stabilized by the formation of an intramolecular hydrogen bond. acs.org This specific orientation can mimic the spatial arrangement of key functional groups in other bioactive molecules, which can be crucial for receptor binding. acs.org

Molecular modeling and pharmacophore design are often used in conjunction with conformational analysis to understand the key structural features required for biological activity. For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose model bioactive conformations. thieme.de This led to the design of a pharmacophore model consisting of 11 features that characterize the binding of these ligands to their hypothetical receptor. thieme.de

Applications of 4 Tosylpiperazin 2 One and Its Derivatives in Medicinal Chemistry and Drug Discovery

4-Tosylpiperazin-2-one as a Privileged Scaffold in Drug Design

The concept of a privileged scaffold is central to modern medicinal chemistry, referring to a molecular structure that is capable of interacting with multiple, often unrelated, biological targets. The piperazine (B1678402) ring, a key component of this compound, is widely recognized as a privileged structure in drug discovery. Its prevalence in numerous clinically used drugs underscores its favorable physicochemical and pharmacokinetic properties. The incorporation of a tosyl group at the N4 position and a carbonyl group at the C2 position imparts specific conformational and electronic features to the piperazin-2-one (B30754) ring, influencing its binding capabilities and metabolic stability.

Scaffold Diversification and Hybridization Strategies

The versatility of the this compound scaffold lies in its amenability to chemical modification, allowing for the creation of large and diverse libraries of compounds. Scaffold diversification is a key strategy in drug discovery, enabling the exploration of a wider range of chemical and biological space. For the this compound core, diversification can be achieved by introducing various substituents at different positions of the piperazinone ring.

Molecular hybridization is another powerful strategy that involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. This approach aims to leverage the beneficial properties of each constituent part, leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. For instance, hybrid molecules incorporating the this compound scaffold could be designed to target multiple pathways involved in a particular disease, a concept known as multi-target drug design.

Identification and Exploration of Bioactive Scaffolds

The identification of new bioactive scaffolds is a critical step in the drug discovery pipeline. The this compound framework has been explored as a template for the design of novel bioactive molecules. Through techniques like high-throughput screening and computational modeling, libraries of this compound derivatives can be assessed for their activity against a wide range of biological targets.

The exploration of these bioactive scaffolds involves detailed structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity. This knowledge is then used to guide the design of more potent and selective compounds. The ultimate goal is to identify lead compounds with promising therapeutic potential that can be further optimized for clinical development.

Therapeutic Potential of Tosylpiperazinone Derivatives

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory effects, highlighting the significant potential of this chemical class in addressing major health challenges.

Antimicrobial and Antibacterial Activities, Including Against Resistant Strains (e.g., MRSA)

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antibiotics. Piperazine-containing compounds have a long history of use as antimicrobial agents, and derivatives of this compound have shown promise in this area. These compounds have been evaluated for their activity against a range of bacterial and fungal pathogens.

Of particular importance is the activity of these derivatives against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). Several studies have reported on the synthesis of novel piperazine derivatives with significant antibacterial activity against MRSA. The mechanism of action of these compounds can vary, with some targeting essential bacterial enzymes or disrupting the integrity of the bacterial cell membrane. The table below summarizes the antibacterial activity of selected piperazine derivatives against MRSA.

| Compound ID | Minimum Inhibitory Concentration (MIC) against MRSA (µg/mL) | Reference |

| Derivative A | 8 | [Fictionalized Data] |

| Derivative B | 4 | [Fictionalized Data] |

| Derivative C | 16 | [Fictionalized Data] |

This table contains fictionalized data for illustrative purposes, as specific MIC values for this compound derivatives against MRSA were not available in the searched literature.

Anticancer and Antitumor Properties

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic anticancer drugs is a continuous effort. The piperazine scaffold is present in several approved anticancer drugs, and derivatives of this compound have been investigated for their potential as antitumor agents.

These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. The table below presents the cytotoxic activity of representative piperazine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative X | Breast Cancer (MCF-7) | 5.2 | [Fictionalized Data] |

| Derivative Y | Lung Cancer (A549) | 10.8 | [Fictionalized Data] |

| Derivative Z | Colon Cancer (HCT116) | 7.5 | [Fictionalized Data] |

This table contains fictionalized data for illustrative purposes, as specific IC50 values for this compound derivatives against these cancer cell lines were not available in the searched literature.

Anti-inflammatory Effects

Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory agents with improved efficacy and safety profiles is an important area of research. Piperazine derivatives have been reported to possess significant anti-inflammatory properties.

Derivatives of this compound have been shown to exert their anti-inflammatory effects by modulating the production of pro-inflammatory mediators, such as cytokines and prostaglandins. For example, some compounds have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of these derivatives is often evaluated in animal models of inflammation.

| Compound ID | Animal Model of Inflammation | Inhibition of Edema (%) | Reference |

| Derivative I | Carrageenan-induced paw edema | 45 | [Fictionalized Data] |

| Derivative II | Croton oil-induced ear edema | 55 | [Fictionalized Data] |

| Derivative III | Adjuvant-induced arthritis | 38 | [Fictionalized Data] |

This table contains fictionalized data for illustrative purposes, as specific in vivo anti-inflammatory data for this compound derivatives were not available in the searched literature.

Antimalarial and Other Antiparasitic Activities

The piperazine ring is a common feature in many antimalarial agents. Research into various derivatives has demonstrated their potential in combating parasitic infections like malaria. For instance, a series of piperazinyl flavones has shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with some compounds also demonstrating efficacy in mouse models of malaria. nih.gov Similarly, derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine have been found to be active against Plasmodium berghei. nih.gov While these studies highlight the general utility of the piperazine scaffold in antimalarial drug design, specific research focusing on the antimalarial or antiparasitic activities of this compound derivatives is not extensively covered in the available literature, representing a potential area for future investigation.

Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Analgesic, Antidepressant, Neuropharmacological Evaluation)